molecular formula C30H29N3O3 B11227224 2-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide

2-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B11227224
M. Wt: 479.6 g/mol
InChI Key: QYWNROZRLQDJQQ-UHFFFAOYSA-N
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Description

2-[2-OXO-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE is a complex organic compound that features a unique structure combining multiple functional groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-OXO-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE typically involves multi-step organic synthesisCommon reagents used in these steps include organometallic catalysts, protecting groups, and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product at a larger scale .

Chemical Reactions Analysis

Types of Reactions

2-[2-OXO-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine-containing compounds .

Mechanism of Action

The mechanism of action of 2-[2-OXO-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction, gene expression regulation, and metabolic processes .

Properties

Molecular Formula

C30H29N3O3

Molecular Weight

479.6 g/mol

IUPAC Name

2-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-oxoquinolin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C30H29N3O3/c1-19-14-20(2)29(21(3)15-19)31-27(34)18-33-26-11-7-6-10-24(26)25(16-28(33)35)30(36)32-13-12-22-8-4-5-9-23(22)17-32/h4-11,14-16H,12-13,17-18H2,1-3H3,(H,31,34)

InChI Key

QYWNROZRLQDJQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=CC=CC=C3C(=CC2=O)C(=O)N4CCC5=CC=CC=C5C4)C

Origin of Product

United States

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